N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE
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Overview
Description
N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylpiperazine moiety, a phenyl group, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of key intermediates such as benzylpiperazine. One common method involves the direct benzylation of piperazine under metal-free conditions . The reaction conditions often include the use of ethanol as a solvent and heating to around 65°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE can undergo various chemical reactions, including:
Substitution: The benzylpiperazine moiety can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: RuO4 is a common reagent used for oxidation reactions involving this compound.
Substitution: Reagents such as benzyl chloride can be used for substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, such as acyclic diformamides, benzaldehyde, and benzoic acid .
Scientific Research Applications
N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, the benzylpiperazine moiety is known to have stimulant properties similar to amphetamines, affecting neurotransmitter release and uptake . The compound may also activate proapoptotic pathways, leading to cellular effects such as increased mitochondrial membrane potential and DNA damage .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibenzylpiperazine: Shares the benzylpiperazine moiety and undergoes similar oxidation reactions.
1-Benzoyl-4-benzylpiperazine: Another related compound with similar chemical properties.
Uniqueness
N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE is unique due to its combination of a benzylpiperazine moiety with a pyrazole ring and a phenyl group, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in research and industry.
Properties
Molecular Formula |
C29H29N5O2 |
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Molecular Weight |
479.6g/mol |
IUPAC Name |
N-[4-(4-benzylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C29H29N5O2/c1-22-10-8-9-15-25(22)28(35)31-27-26(20-30-34(27)24-13-6-3-7-14-24)29(36)33-18-16-32(17-19-33)21-23-11-4-2-5-12-23/h2-15,20H,16-19,21H2,1H3,(H,31,35) |
InChI Key |
DHBCLQRTXFKFGY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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